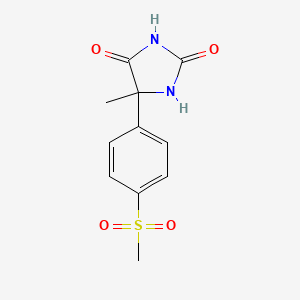
5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione” is an organic molecule with an imidazolidine-2,4-dione core, which is a type of heterocyclic compound. The molecule also contains a methanesulfonylphenyl group, which suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the atoms in the imidazolidine-2,4-dione ring and the orientation of the methanesulfonylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazolidine-2,4-dione ring and the methanesulfonylphenyl group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazolidine-2,4-dione ring could potentially affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to imidazolidine-2,4-diones, have been investigated for their corrosion inhibition performance on mild steel in hydrochloric acid solution. Experimental and computational studies demonstrate that these compounds effectively inhibit corrosion, attributed to their adsorption on the metal surface, which was confirmed through various techniques such as SEM and quantum chemical calculations (Yadav et al., 2015).
Pharmacological Inhibition
Substituted imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. These studies have shown that certain structural modifications on the imidazolidine ring enhance inhibitory activity against chymase, providing a pathway for the development of novel cardiovascular therapeutics (Niwata et al., 1997).
Anticancer and Antimicrobial Activity
Research into thiazolidine-2,4-dione derivatives, similar in structure to imidazolidine-2,4-diones, has revealed significant antiproliferative effects against various carcinoma cell lines, highlighting their potential as anticancer agents. Furthermore, novel compounds within this family have demonstrated promising antibacterial activities, suggesting their applicability in combating microbial infections (Chandrappa et al., 2008); (Keivanloo et al., 2020).
Organometallic Chemistry
The synthesis of ferrocenyl methylhydantoin, an analog to imidazolidine-2,4-diones, showcases the compound's role in organometallic chemistry. Studies have revealed its capacity for molecular dimerization influenced by concentration, offering insights into the molecular interactions and potential applications in materials science and catalysis (Bisello et al., 2017).
Molecular Modeling and Drug Design
The exploration of imidazolidine-2,4-dione derivatives in the context of drug design, especially for targeting specific receptors such as the serotonin 5-HT7R, demonstrates the utility of these compounds in the development of new pharmaceuticals. Through computational modeling and pharmacological evaluation, researchers are able to design compounds with specific receptor affinities, paving the way for novel treatments for psychiatric disorders (Kucwaj-Brysz et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-11(9(14)12-10(15)13-11)7-3-5-8(6-4-7)18(2,16)17/h3-6H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCYMBAGHCOXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2805279.png)

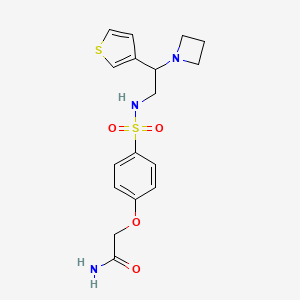
![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)
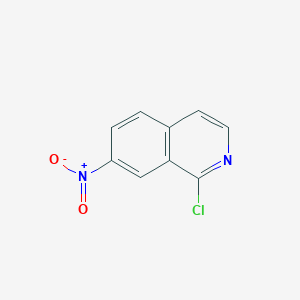
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2805290.png)
![N-[3-[3-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2805292.png)
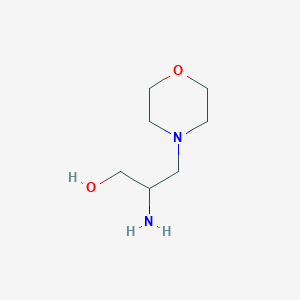
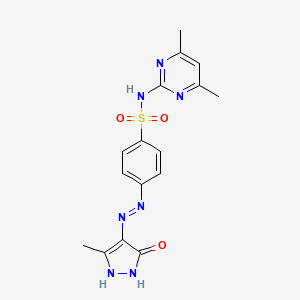
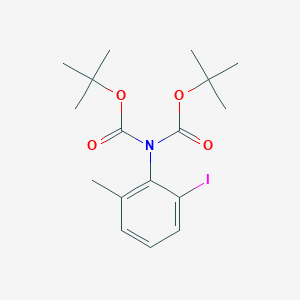
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2805297.png)
![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)
![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2805300.png)